(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol chemical structure and properties
(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of the heterocyclic compound (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol. The information is intended for researchers, scientists, and professionals involved in drug discovery and development. While comprehensive experimental data for this specific molecule is limited in publicly available literature, this guide consolidates known information and provides context based on related compounds.
Chemical Structure and Identification
(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol is a substituted pyridine derivative. The core structure consists of a pyridine ring substituted at the 2-position with a hydroxymethyl group (-CH₂OH) and at the 6-position with a pyrrolidin-1-yl group.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol[1] |
| CAS Number | 868755-48-0[1] |
| Molecular Formula | C₁₀H₁₄N₂O[1] |
| Molecular Weight | 178.23 g/mol [1] |
| Canonical SMILES | C1CCN(C1)C2=NC=CC=C2CO[2] |
| InChI | InChI=1S/C10H14N2O/c13-8-9-4-3-5-10(11-9)12-6-1-2-7-12/h3-5,13H,1-2,6-8H2[1] |
| InChIKey | INCLVFBQYYTJLC-UHFFFAOYSA-N[1] |
Physicochemical Properties
Table of Computed Physicochemical Properties:
| Property | Value | Source |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 178.110613 g/mol | PubChem[1] |
| Topological Polar Surface Area | 36.4 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Complexity | 185 | PubChem[1] |
Note: These properties are computationally predicted and have not been experimentally verified.
Synthesis and Characterization
A specific, detailed experimental protocol for the synthesis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol is not described in the available scientific literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted pyridines. A potential approach involves the nucleophilic aromatic substitution of a leaving group on the pyridine ring with pyrrolidine, followed by or preceded by the introduction of the hydroxymethyl group.
Hypothetical Synthetic Workflow
A possible synthetic pathway could start from 6-chloropicolinaldehyde.
Caption: Hypothetical two-step synthesis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol.
Proposed Experimental Protocol
Step 1: Synthesis of 6-(Pyrrolidin-1-yl)picolinaldehyde
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To a solution of 6-chloropicolinaldehyde (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).
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Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 6-(pyrrolidin-1-yl)picolinaldehyde.
Step 2: Synthesis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol
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Dissolve 6-(pyrrolidin-1-yl)picolinaldehyde (1 equivalent) in a protic solvent like methanol.
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Cool the solution to 0 °C in an ice bath.
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Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.
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Stir the reaction mixture at room temperature and monitor its completion by TLC.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with an organic solvent like dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
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Purify the product by column chromatography on silica gel to afford (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol.
Characterization
The structural confirmation of the synthesized (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol would be performed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the pyrrolidine, pyridine, and hydroxymethyl protons and carbons, with chemical shifts and coupling constants consistent with the proposed structure.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 178.23).
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C-N stretches.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol, the pyrrolidine and pyridine moieties are prevalent in many biologically active compounds. A US patent for "Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists" suggests that compounds with a similar structural scaffold may interact with the β3 adrenergic receptor.[2]
The β3 adrenergic receptor is a G-protein coupled receptor (GPCR) predominantly found in adipose tissue and the urinary bladder. Its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This signaling cascade has various physiological effects, including lipolysis in fat cells and relaxation of the detrusor muscle in the bladder.
Hypothetical Signaling Pathway
The following diagram illustrates the potential signaling pathway that could be modulated by (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol if it acts as a β3 adrenergic receptor agonist.
Caption: Hypothetical signaling pathway of a β3 adrenergic receptor agonist.
Conclusion
(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol is a molecule of interest due to the presence of the biologically relevant pyrrolidine and pyridine scaffolds. While detailed experimental data is currently lacking in the public domain, this guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route. The potential for this compound to act as a β3 adrenergic receptor agonist, based on related patented structures, warrants further investigation. Future research should focus on the synthesis, full experimental characterization, and comprehensive biological evaluation of this compound to elucidate its therapeutic potential.
